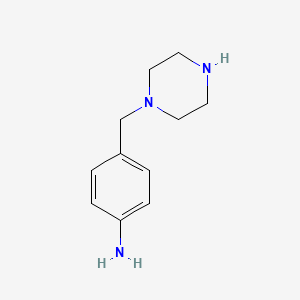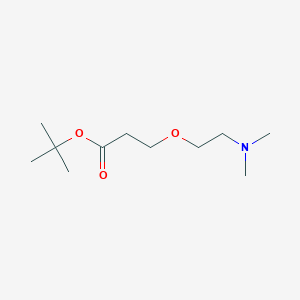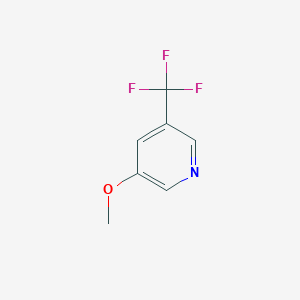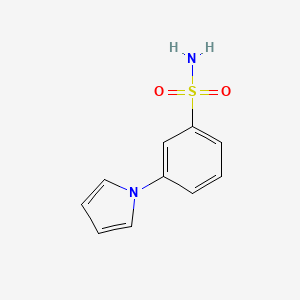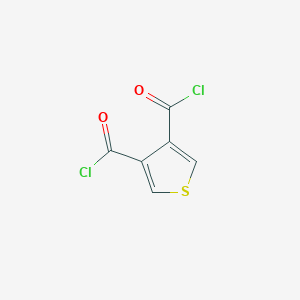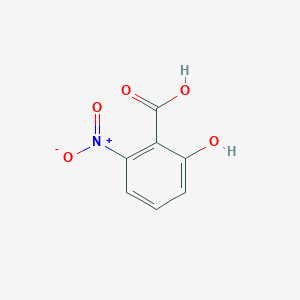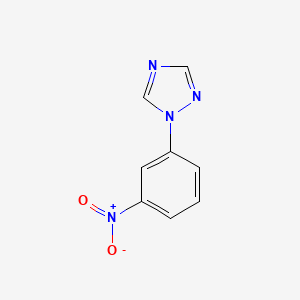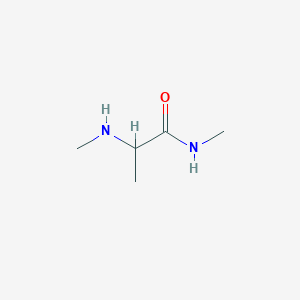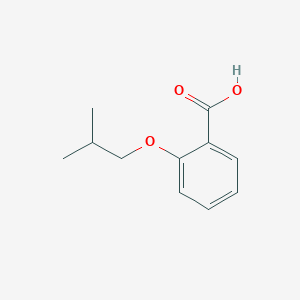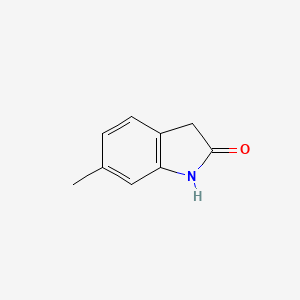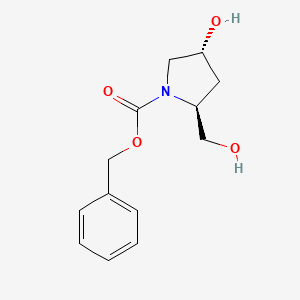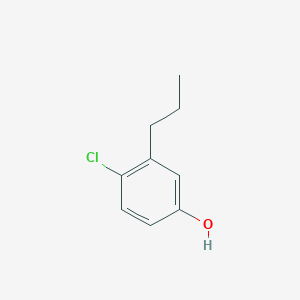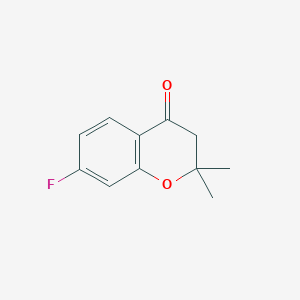
7-氟-2,2-二甲基色满-4-酮
概述
描述
“7-Fluoro-2,2-dimethylchroman-4-one” is a chemical compound used in scientific research. It possesses unique properties that can be applied in various fields such as pharmaceuticals, organic synthesis, and material sciences. The molecular formula of this compound is C11H11FO2 .
Synthesis Analysis
There are several methods for synthesizing “7-Fluoro-2,2-dimethylchroman-4-one”. One method involves the p-toluenesulfonic acid-catalyzed one-pot reaction of 2-hydroxyacetophenones with benzaldehydes . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .
Molecular Structure Analysis
The molecular structure of “7-Fluoro-2,2-dimethylchroman-4-one” is characterized by a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Fluoro-2,2-dimethylchroman-4-one” include a molecular weight of 194.21 . The compound is a solid at room temperature .
科学研究应用
Application 1: NMR Spectroscopy
- Methods of Application: The attribution of 1H and 13C NMR signals of a library of 5-, 6- and 7-substituted 2,2-dimethylchroman-4-one derivatives is reported. Substituent effects were interpreted in terms of the Hammett equation .
- Results or Outcomes: The study found a good correlation for carbons para- to the substituent group, not for the meta- ones .
Application 2: Therapeutic Applications
- Summary of the Application: Chroman-4-one, a structural relative of 7-Fluoro-2,2-dimethylchroman-4-one, is a significant heterobicyclic compound in medicinal chemistry. It serves as a building block for the isolation, design, and synthesis of novel lead compounds .
- Methods of Application: Various studies have been conducted on the synthesis and pharmacological evaluation of chroman-4-one analogues .
- Results or Outcomes: Chromanone analogs show various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
Application 3: Antidengue Activity
- Summary of the Application: Certain chroman-4-one derivatives have shown potential antidengue activity. This includes 2-(2, 4-dihydroxy-6-methylphenyl)-5, 7-dihydroxychroman-4-one .
- Methods of Application: In-silico experimentation was used to reveal the antidengue activity of these compounds. The compounds showed interactions with Asp 75 and Asn 152, which characterizes their antidengue activity .
- Results or Outcomes: The designed compound showed a comparable glide score of -7.31, indicating its potential as an antidengue agent .
Application 4: Synthesis of Medicinal Compounds
- Summary of the Application: The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds .
- Methods of Application: Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds. This includes the synthesis of various medicinal compounds .
- Results or Outcomes: Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Application 5: Antidengue Activity
- Summary of the Application: Certain chroman-4-one derivatives have shown potential antidengue activity. This includes 2-(2, 4-dihydroxy-6-methylphenyl)-5, 7-dihydroxychroman-4-one .
- Methods of Application: In-silico experimentation was used to reveal the antidengue activity of these compounds. The compounds showed interactions with Asp 75 and Asn 152, which characterizes their antidengue activity .
- Results or Outcomes: The designed compound showed a comparable glide score of -7.31, indicating its potential as an antidengue agent .
Application 6: Synthesis of Medicinal Compounds
- Summary of the Application: The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds .
- Methods of Application: Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds. This includes the synthesis of various medicinal compounds .
- Results or Outcomes: Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
安全和危害
The safety data sheet for “7-Fluoro-2,2-dimethylchroman-4-one” indicates that it is a hazardous substance . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
属性
IUPAC Name |
7-fluoro-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTQZPUQPCIGJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569984 | |
| Record name | 7-Fluoro-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2,2-dimethylchroman-4-one | |
CAS RN |
111477-98-6 | |
| Record name | 7-Fluoro-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316650.png)
